molecular formula C16H17ClO3 B13878871 2-(3-Chloro-4-(4-methoxybenzyloxy)phenyl)ethanol

2-(3-Chloro-4-(4-methoxybenzyloxy)phenyl)ethanol

Katalognummer: B13878871
Molekulargewicht: 292.75 g/mol
InChI-Schlüssel: SADPDKMTYLRGIV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(3-Chloro-4-(4-methoxybenzyloxy)phenyl)ethanol is an organic compound with the molecular formula C16H17ClO3. This compound is characterized by the presence of a chloro group, a methoxybenzyloxy group, and a phenyl ring, making it a versatile molecule in various chemical reactions and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Chloro-4-(4-methoxybenzyloxy)phenyl)ethanol typically involves the reaction of 3-chloro-4-hydroxybenzaldehyde with 4-methoxybenzyl alcohol in the presence of a base, followed by reduction of the resulting intermediate. The reaction conditions often include the use of solvents like toluene or methanol and catalysts such as trimethylsilyl triflate .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as flash chromatography and recrystallization are commonly employed to purify the final product .

Analyse Chemischer Reaktionen

Types of Reactions

2-(3-Chloro-4-(4-methoxybenzyloxy)phenyl)ethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction can produce alcohols or alkanes .

Wissenschaftliche Forschungsanwendungen

2-(3-Chloro-4-(4-methoxybenzyloxy)phenyl)ethanol has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic properties and applications in drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-(3-Chloro-4-(4-methoxybenzyloxy)phenyl)ethanol involves its interaction with specific molecular targets and pathways. The chloro and methoxybenzyloxy groups play a crucial role in its reactivity and binding affinity to various receptors and enzymes. The compound may act as an inhibitor or activator of certain biochemical pathways, depending on its structure and functional groups .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-(3-Chloro-4-(4-methoxybenzyloxy)phenyl)ethanol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Eigenschaften

Molekularformel

C16H17ClO3

Molekulargewicht

292.75 g/mol

IUPAC-Name

2-[3-chloro-4-[(4-methoxyphenyl)methoxy]phenyl]ethanol

InChI

InChI=1S/C16H17ClO3/c1-19-14-5-2-13(3-6-14)11-20-16-7-4-12(8-9-18)10-15(16)17/h2-7,10,18H,8-9,11H2,1H3

InChI-Schlüssel

SADPDKMTYLRGIV-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC=C(C=C1)COC2=C(C=C(C=C2)CCO)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.